3-Phenyl-1H-indole-1-carbaldehyde
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Overview
Description
3-Phenyl-1H-indole-1-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indole-1-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to form the indole ring .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. These methods may involve the use of metal catalysts and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles can be used under acidic or basic conditions to introduce substituents onto the indole ring.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: 3-Phenyl-1H-indole-1-methanol.
Substitution: Depending on the electrophile, various substituted indoles can be formed.
Scientific Research Applications
3-Phenyl-1H-indole-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 3-Phenyl-1H-indole-1-carbaldehyde is primarily due to its ability to interact with various molecular targets. The indole ring can bind to multiple receptors, influencing pathways involved in cell signaling and gene expression . For example, it can act as an agonist at the aryl hydrocarbon receptor, modulating immune responses .
Comparison with Similar Compounds
Indole-3-carbaldehyde: Similar in structure but lacks the phenyl group at the 3-position.
3-Phenylindole: Lacks the aldehyde group at the 1-position.
1H-Indole-3-carboxaldehyde: Similar but with different substitution patterns.
Uniqueness: 3-Phenyl-1H-indole-1-carbaldehyde is unique due to the presence of both the phenyl group and the aldehyde group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and research .
Properties
CAS No. |
83824-09-3 |
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Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-phenylindole-1-carbaldehyde |
InChI |
InChI=1S/C15H11NO/c17-11-16-10-14(12-6-2-1-3-7-12)13-8-4-5-9-15(13)16/h1-11H |
InChI Key |
ZGFKLMDGVBDNHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
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